2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a diazaspiro undecane structure. The presence of these heteroatoms and the spiro configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the Erlenmeyer-Plöchl azlactone synthesis. This involves the condensation of an α-amino acid with an aldehyde and an isocyanide under acidic conditions .
The next step involves the formation of the diazaspiro undecane structure. This can be achieved through a series of cyclization reactions, where the oxazole intermediate is reacted with appropriate diamines and carbonyl compounds under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the compound with hydrogenated oxazole rings.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The diazaspiro structure provides a rigid framework that enhances the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with similar structural features but different biological activities.
1,3,9-Triazaspiro[5.5]undecan-2-one: Similar spiro structure with variations in the nitrogen atom positions
Uniqueness
2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of the oxazole ring, which imparts distinct chemical reactivity and biological properties. The combination of the oxazole ring with the diazaspiro structure enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(1,2-oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-1-3-13(4-7-14-8-5-13)10-16(12)9-11-2-6-15-18-11/h2,6,14H,1,3-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYIQKSZKSXTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1=O)CC3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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